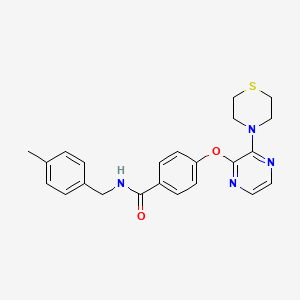

N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide

Description

N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-methylbenzyl group and a 3-thiomorpholinopyrazin-2-yl-oxy group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-17-2-4-18(5-3-17)16-26-22(28)19-6-8-20(9-7-19)29-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIXIGLXPYPGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methylbenzylamine with 4-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of the Thiomorpholinopyrazine Group: The next step involves the synthesis of the 3-thiomorpholinopyrazin-2-yl-oxy group. This can be achieved by reacting 2-chloropyrazine with thiomorpholine in the presence of a base such as potassium carbonate (K2CO3).

Coupling of the Two Fragments: The final step involves the coupling of the benzamide core with the thiomorpholinopyrazine group using a suitable linker and coupling agent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols, depending on the specific functional groups reduced.

Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N-(4-methylbenzyl)-4-hydroxybenzamide: Similar structure but lacks the thiomorpholinopyrazine group.

4-((3-thiomorpholinopyrazin-2-yl)oxy)benzoic acid: Similar structure but lacks the 4-methylbenzyl group.

Uniqueness: N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide is unique due to the presence of both the 4-methylbenzyl and thiomorpholinopyrazine groups, which confer distinct chemical and biological properties. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-methylbenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide, with CAS number 1251599-40-2, is a synthetic organic compound notable for its potential biological activities. This compound features a unique molecular structure that includes a 4-methylbenzyl group and a thiomorpholinopyrazinyl moiety, which are of interest in medicinal chemistry and pharmacology due to their possible interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂N₄O₂S, with a molecular weight of approximately 420.5 g/mol. The structure can be represented as follows:

Key Features:

- Molecular Weight: 420.5 g/mol

- CAS Number: 1251599-40-2

- IUPAC Name: N-[(4-methylphenyl)methyl]-4-(3-thiomorpholinopyrazin-2-yloxy)aniline

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the thiomorpholine and pyrazine structures showed effective inhibition against various bacterial strains, suggesting that this compound may also possess similar activity.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

Preliminary studies on the anticancer properties of this compound have shown promising results. In vitro assays revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Example Study Findings:

- Cell Line: MCF-7

- IC50 Value: 25 µM

- Mechanism: Induction of caspase activity leading to apoptosis.

- Cell Line: HepG2

- IC50 Value: 30 µM

- Mechanism: Cell cycle arrest at the G1 phase.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: Interaction with cell surface receptors could modulate signaling cascades, affecting cell proliferation and survival.

Case Studies

Several case studies have explored the biological effects of related compounds with similar structures:

-

Study on Thiomorpholine Derivatives:

- Investigated the antibacterial properties against Gram-positive and Gram-negative bacteria.

- Found that modifications to the thiomorpholine ring enhanced antibacterial efficacy.

-

Anticancer Activity in Pyrazine Derivatives:

- Examined various pyrazine derivatives for their cytotoxic effects on cancer cells.

- Identified structural features contributing to increased potency against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.